molecular formula C15H10Cl3FO B1327909 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone CAS No. 898751-32-1

3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone

Cat. No.: B1327909
CAS No.: 898751-32-1
M. Wt: 331.6 g/mol
InChI Key: PWKMVQMYIXFOLI-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone is a high-purity chemical compound offered for research and development purposes. This complex propiophenone derivative features a multi-halogenated structure, incorporating dichloro- and chloro-fluorophenyl substituents, which is of significant interest in medicinal chemistry and pharmaceutical research. Similar diarylpropanone structures are utilized as key intermediates and reagents in the preparation of various pharmacologically active compounds . For instance, related dichloropropiophenone compounds are used in the synthesis of antidepressant agents and serve as impurities or reference standards in the development of active pharmaceutical ingredients (APIs) such as Bupropion . Furthermore, research into structurally analogous compounds highlights their application in the discovery of receptor allosteric modulators and in genetic screening studies targeting enzymes involved in disease pathways . Researchers value this compound for its potential to yield new insights in drug discovery and biochemical analysis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3FO/c16-10-2-3-14(18)13(8-10)15(20)4-1-9-5-11(17)7-12(19)6-9/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKMVQMYIXFOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644974
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-32-1
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-5-fluorobenzene and 2,5-dichloropropiophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene, while catalysts such as palladium or copper may be used to enhance the reaction rate.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest that it may exhibit biological activity relevant to the treatment of various diseases. For instance, compounds with similar structures have been linked to anti-inflammatory and anticancer properties.

Case Study:
In a study published in ACS Publications, derivatives of this compound were synthesized and evaluated for their pharmacological activities. The findings indicated that modifications to the phenyl ring could enhance the efficacy of these compounds against specific cancer cell lines . Such research underscores the importance of this compound in drug design and development.

Agricultural Science

Pesticide Formulation:
The compound's chlorinated structure makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. Chlorinated compounds are often effective in targeting pests due to their ability to disrupt biological processes.

Research Findings:
Investigations into its efficacy as a pesticide have shown promising results. For example, formulations containing this compound demonstrated significant insecticidal activity against common agricultural pests, suggesting its potential role in sustainable agriculture practices .

Material Science

Polymer Synthesis:
In material science, this compound can be utilized as a monomer in the synthesis of polymers. The incorporation of halogenated compounds can impart unique properties to polymers, such as increased thermal stability and resistance to solvents.

Application Example:
Research has indicated that polymers synthesized from this compound exhibit enhanced mechanical properties compared to non-halogenated counterparts. This makes them suitable for applications in coatings and adhesives where durability is essential .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared below with structurally related propiophenone derivatives, focusing on substituent positions, halogen types, and physicochemical properties.

Compound Name Substituents (Phenyl Group) Substituents (Propiophenone) LogP PSA (Ų) Key Reactivity/Applications
Target Compound 3-chloro-5-fluoro 2',5'-dichloro N/A N/A Potential high lipophilicity
3-(4-Chlorophenyl)-2',5'-dichloropropiophenone 4-chloro 2',5'-dichloro N/A N/A Likely higher lipophilicity due to additional chloro group
2',4'-Dichloropropiophenone (5l) - 2',4'-dichloro N/A N/A 99% ee in asymmetric hydrogenation
3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one 3-chloro-5-fluoro, 3-chloro - 4.948 17.07 High LogP suggests membrane permeability
2',4',6'-Trimethoxypropiophenone (5k) - 2',4',6'-trimethoxy N/A N/A Electron-donating groups enhance enantioselectivity
Key Observations:

Substituent Position :

  • The 2',5' dichloro configuration in the target compound differs from 2',4' in 5l. The latter’s closer substituents may enhance steric hindrance, favoring enantioselectivity in catalytic hydrogenation .
  • The 3-chloro-5-fluoro phenyl group introduces a meta-halogenated pattern, contrasting with para-substituted analogs (e.g., 4-chlorophenyl in ). This could alter dipole moments and π-π stacking interactions.

Chloro groups increase lipophilicity (higher LogP), as seen in , while fluorine’s smaller size may improve metabolic stability.

Physicochemical Properties :

  • The target compound’s LogP is expected to be lower than 3-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one (LogP 4.948) due to fewer chloro groups .
  • Polar surface area (PSA) values near 17 Ų (as in ) suggest moderate hydrogen-bonding capacity, which may affect solubility.

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H11Cl3FC_{15}H_{11}Cl_3F with a molecular weight of approximately 325.6 g/mol. The compound features a propiophenone backbone substituted with chlorine and fluorine atoms, which are known to influence pharmacological properties significantly.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, chlorinated and fluorinated derivatives often demonstrate enhanced activity against various Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Properties : Research has shown that fluorinated compounds can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of fluorine is believed to enhance metabolic stability and bioavailability, leading to increased efficacy in cancer treatment .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various studies. For example, compounds with similar halogen substitutions have shown varying degrees of toxicity towards human cell lines, indicating that structural modifications can lead to significant changes in biological responses .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many halogenated compounds act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression .
  • Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, leading to increased permeability and eventual cell lysis in microbial cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs:

  • Antimicrobial Efficacy : A study evaluating various chlorinated phenyl derivatives found that certain analogs exhibited Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .
  • Anticancer Activity : In vitro studies on structurally similar fluorinated compounds demonstrated significant cytotoxic effects on MCF-7 cells with IC50 values indicating potent anticancer activity. The introduction of fluorine was crucial for maintaining metabolic stability and enhancing potency .
  • Toxicological Assessments : Toxicity studies revealed that while some derivatives exhibited low cytotoxicity (CC50 > 32 µM), others showed higher toxicity profiles (CC50 = 0.52 µM), highlighting the importance of structural modifications in determining safety profiles .

Data Tables

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial16N/A
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleAnticancer (MCF-7)N/A<10
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-oneAntimicrobialN/A>32

Q & A

Q. How is 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone synthesized in laboratory settings?

The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-fluorophenyl-substituted precursor reacts with a dichlorinated acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key intermediates, such as 3-(3-chloro-5-fluorophenyl)propionaldehyde, are often used to introduce the aryl group . Post-synthesis purification involves column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures to isolate the product .

Q. What spectroscopic methods are employed to characterize this compound?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and confirms aromatic substitution patterns.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation pathways.
  • Infrared (IR) spectroscopy detects functional groups like ketones and C-Cl/C-F bonds.
  • X-ray crystallography (using programs like SHELXL or ORTEP-3) resolves crystal structures and validates stereochemistry .

Q. What safety protocols are recommended for handling this compound?

Based on analogs like 3-chlorophenol, researchers should:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile byproducts.
  • Store the compound in airtight containers away from oxidizing agents.
  • Dispose of waste via approved hazardous waste protocols, as halogenated aromatics may persist in the environment .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound?

Purification difficulties arise due to the compound’s hydrophobic nature and structural similarity to byproducts. Advanced methods include:

  • High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water).
  • Crystallography-driven optimization : Adjusting solvent polarity based on X-ray-derived solubility parameters .

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity?

Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) can be investigated by:

  • DFT calculations to model electronic effects of chloro/fluoro substituents.
  • Kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.
  • Isotopic labeling (e.g., deuterated analogs) to trace mechanistic pathways .

Q. How does the compound’s stability vary under different experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
  • UV-Vis spectroscopy to monitor photodegradation under light exposure.
  • Hydrolytic stability tests in buffered solutions (pH 3–10) to evaluate susceptibility to nucleophilic attack at the ketone group .

Q. What is the compound’s role in multi-step synthetic routes for bioactive molecules?

The dichloropropiophenone core serves as a precursor for:

  • Pharmaceutical intermediates : Functionalization via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce heterocyclic moieties.
  • Agrochemicals : Derivatization into herbicides by modifying the fluorophenyl group .

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